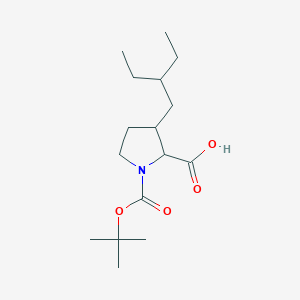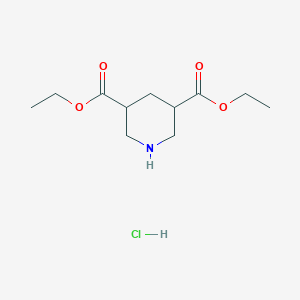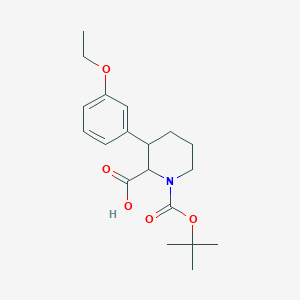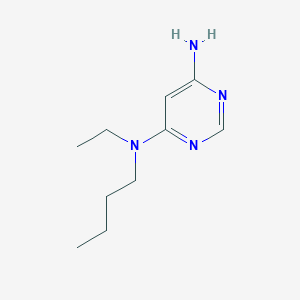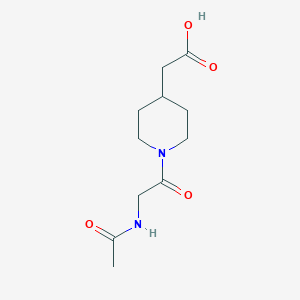
2-(1-(Acetylglycyl)piperidin-4-yl)essigsäure
Übersicht
Beschreibung
“2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid” would be based on this basic piperidine structure.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wirkmechanismus
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid acts as an inhibitor of certain enzymes and proteins. It binds to the active sites of enzymes and proteins, preventing them from functioning properly. This inhibition of enzyme and protein activity can be used to study the structure and function of proteins and enzymes, as well as the regulation of enzyme activity.
Biochemical and Physiological Effects
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and proteins, as well as to affect the expression of certain genes. In addition, it has been shown to affect the expression of certain hormones, as well as to affect the metabolism of certain metabolites.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid is its relatively low cost, which makes it an attractive option for laboratory experiments. Additionally, 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid is relatively stable and can be stored at room temperature for long periods of time. However, there are some limitations to using 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid in laboratory experiments, such as its low solubility in water and its tendency to form insoluble complexes with certain compounds.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid. For example, further studies could be conducted to explore the effects of 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid in drug development and therapy. Finally, further studies could be conducted to explore the potential uses of 2-(1-(Acetylglycyl)piperidin-4-yl)acetic acid in the diagnosis and treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Arzneimittelsynthese und -design
Piperidinderivate, einschließlich 2-(1-(Acetylglycyl)piperidin-4-yl)essigsäure, sind in der Arzneimittelentwicklung von entscheidender Bedeutung, da sie in vielen pharmazeutischen Klassen vorkommen. Sie dienen als wichtige Synthesebausteine für die Herstellung von Medikamenten, insbesondere aufgrund ihrer vielseitigen pharmakologischen Eigenschaften .
Antikrebsmittel
Die Forschung zeigt, dass Piperidinverbindungen eine signifikante Antikrebsaktivität aufweisen. Sie werden wegen ihres Potenzials zur Hemmung des Wachstums und der Metastasierung von Krebszellen untersucht, was sie für die Entwicklung neuer onkologischer Behandlungen wertvoll macht .
Antimikrobielle und Antimykotische Anwendungen
Die antimikrobiellen und antimykotischen Eigenschaften von Piperidinderivaten machen sie zu Kandidaten für die Behandlung von Infektionen. Ihre Fähigkeit, mikrobielle Zellprozesse zu stören, ist entscheidend für die Entwicklung neuer Antibiotika .
Neuroprotektive Therapien
Piperidinstrukturen werden auf ihre neuroprotektiven Wirkungen untersucht, die zu Behandlungen für neurodegenerative Erkrankungen wie Alzheimer und Parkinson führen könnten .
Analgetika und entzündungshemmende Medikamente
Die analgetischen und entzündungshemmenden Wirkungen von Piperidinderivaten sind gut dokumentiert. Sie werden zur Entwicklung von Medikamenten eingesetzt, die Schmerzen lindern und Entzündungen reduzieren, wodurch die Lebensqualität der Patienten verbessert wird .
Antivirale und antimalarielle Forschung
Piperidinderivate sind auch in der antiviralen und antimalariellen Arzneimittelforschung von Bedeutung. Ihre strukturellen Merkmale ermöglichen es ihnen, mit Viruspartikeln und Plasmodium-Spezies zu interagieren, was einen Weg zu neuen Behandlungen bietet .
Pharmakokinetische Verbesserungen
Modifikationen mit Piperidinderivaten, wie z. B. This compound, können das pharmakokinetische Profil von Medikamenten verbessern und ihre Eigenschaften in Bezug auf Absorption, Verteilung, Metabolismus und Ausscheidung (ADME) optimieren .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-(2-acetamidoacetyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8(14)12-7-10(15)13-4-2-9(3-5-13)6-11(16)17/h9H,2-7H2,1H3,(H,12,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAWSCKNSBYJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
